molecular formula C9H9BrClF2N B13902081 5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride

5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B13902081
M. Wt: 284.53 g/mol
InChI Key: KFOOPXYFAKFRKX-UHFFFAOYSA-N
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Description

5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride typically involves the bromination and fluorination of isoquinoline derivatives. One common method involves the reaction of 5-bromo-3,4-dihydroisoquinoline with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different isoquinoline derivatives with altered functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.

Scientific Research Applications

5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3,4-dihydro-1H-isoquinoline: Similar in structure but lacks the fluorine atoms.

    4,4-difluoro-2,3-dihydro-1H-isoquinoline: Similar but lacks the bromine atom.

    5-bromo-4,4-difluoro-1H-isoquinoline: Similar but lacks the dihydro component.

Uniqueness

The presence of both bromine and fluorine atoms in 5-bromo-4,4-difluoro-2,3-dihydro-1H-iso

Properties

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.53 g/mol

IUPAC Name

5-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-2-6-4-13-5-9(11,12)8(6)7;/h1-3,13H,4-5H2;1H

InChI Key

KFOOPXYFAKFRKX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Br)C(CN1)(F)F.Cl

Origin of Product

United States

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